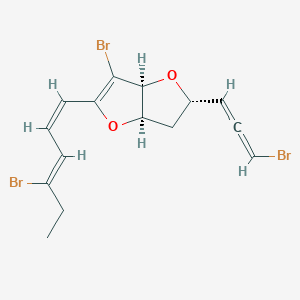![molecular formula C57H102O6 B1261714 TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] is a triglyceride.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of specific fatty acids, such as (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoic acids, found in many refined vegetable oils, has been a subject of research. These fatty acids, related to linolenic acid (18:3 n-3), were synthesized to study their biological activities (Eynard et al., 1994).
Chromatographic Analysis in Poultry Diets
A study on commercially available blended feed-grade fats (BFF) used in poultry diets identified the presence of trans and cis 18:1 isomers, which are structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research helps in understanding the nutritional content and quality of poultry feed (Al-Athari & Watkins, 1988).
NMR Studies of Polyunsaturated Triacylglycerols
Triacylglycerols containing polyunsaturated fatty acids, like the one mentioned, have been analyzed using 13C-NMR spectroscopy. These studies provide detailed insights into the structure and nature of the fatty acids in these triacylglycerols (Jie & Lam, 1995).
Anti-Inflammatory Activity of Marine Microalga Compounds
Research on Isochrysis galbana, a marine microalga rich in PUFAs, uncovered that its biomass contains glycosylglycerides and glycosylceramides with significant anti-inflammatory activities. These compounds may include fatty acids similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] and are important in food applications and bioactive compound production (de los Reyes et al., 2016).
Triacylglycerol Analysis in Peanut Oil
The analysis of triacylglycerols (TGs) in peanut oil, using reversed-phase liquid chromatography, helps in identifying and quantifying different TGs, including those structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research is crucial for understanding the composition of peanut oil and its nutritional properties (Semporé & Bézard, 1986).
Influence on Lipoprotein Lipase Activity
Studies have shown that the presence of triglycerides containing fatty acids with trans-double bonds, similar in structure to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3], can affect the hydrolysis of their cis-counterparts by lipoprotein lipase. This is significant for understanding the metabolism of different types of fats in the body (Zottor & Walker, 1989).
Propriétés
Nom du produit |
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] |
|---|---|
Formule moléculaire |
C57H102O6 |
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-/t54-/m0/s1 |
Clé InChI |
PJHDLKOEJMDTBE-XSHDOBLLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



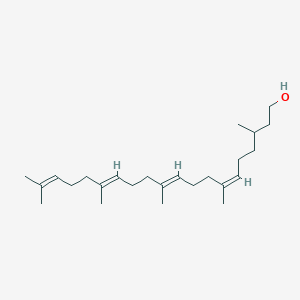
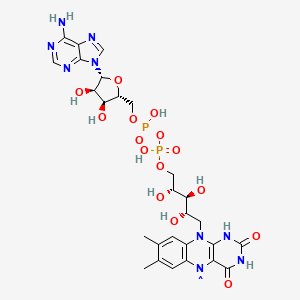
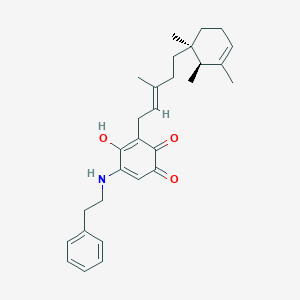

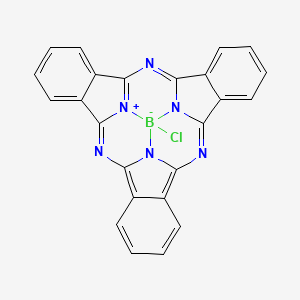
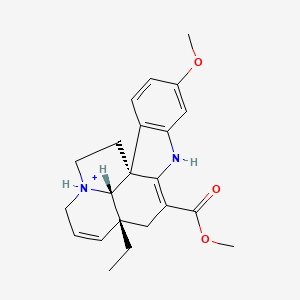
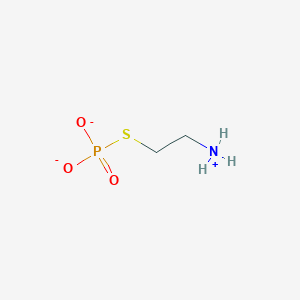
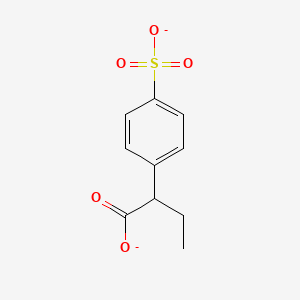
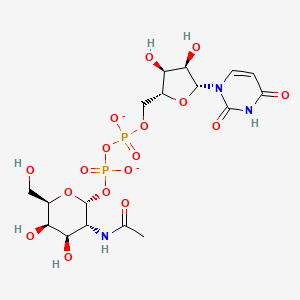
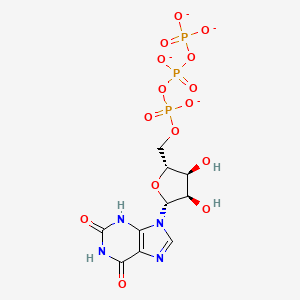
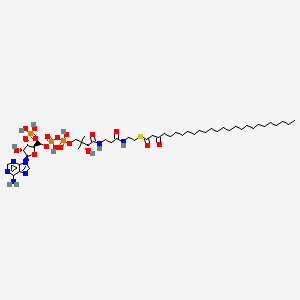
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)

